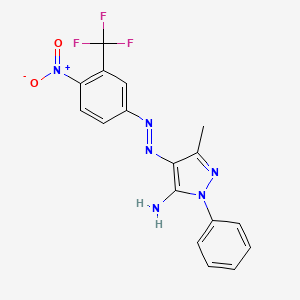
(Z)-3-methyl-4-(2-(4-nitro-3-(trifluoromethyl)phenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The final step involves the cyclization of the intermediate compounds to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles and nitroso derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(4Z)-3-METHYL-4-{2-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-IMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F3N6O2 |
|---|---|
Molecular Weight |
390.32 g/mol |
IUPAC Name |
5-methyl-4-[[4-nitro-3-(trifluoromethyl)phenyl]diazenyl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H13F3N6O2/c1-10-15(16(21)25(24-10)12-5-3-2-4-6-12)23-22-11-7-8-14(26(27)28)13(9-11)17(18,19)20/h2-9H,21H2,1H3 |
InChI Key |
UUXFZRJQXBCGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11649386.png)
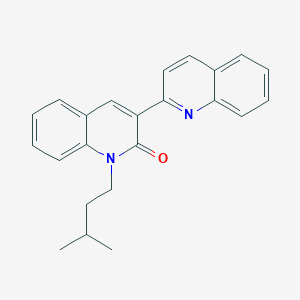
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
![methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11649404.png)
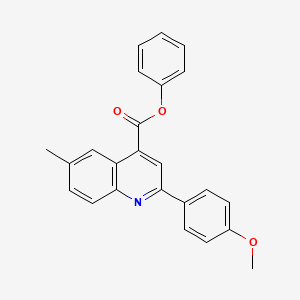
methanone](/img/structure/B11649443.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649446.png)
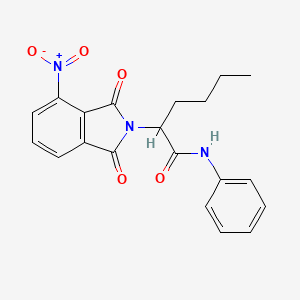
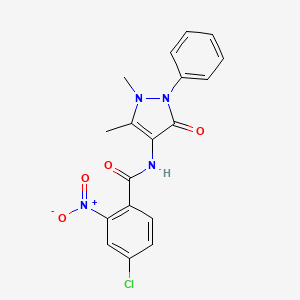
![5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649455.png)
![5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649460.png)
![6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11649478.png)
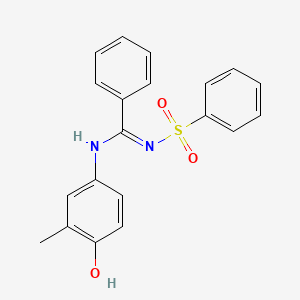
![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)
